2-Bromo-4,6-difluorobenzoic acid
Overview
Description
2-Bromo-4,6-difluorobenzoic acid is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by bromine and fluorine atoms. This compound is widely used as a building block in organic synthesis, particularly in the preparation of various agrochemicals, pharmaceuticals, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-difluorobenzoic acid typically involves the bromination of 2,4-difluorobenzoic acid. One common method includes reacting 2,4-difluorobenzoic acid with a brominating reagent in the presence of sulfuric acid. The reaction mixture is then esterified with alcohol, followed by rectification and purification steps to obtain the high-purity product . Another approach involves the use of organolithium reagents to introduce the bromine atom at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale bromination processes. These methods are optimized to ensure high yield and purity while minimizing environmental impact. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex molecular structures
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boron reagent, and a base such as potassium phosphate, usually conducted under mild conditions.
Major Products: The major products formed from these reactions include various substituted benzoic acids and complex organic molecules used in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-4,6-difluorobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The precise mechanism of action of 2-Bromo-4,6-difluorobenzoic acid is not fully understood. it is believed to function as a competitive inhibitor of enzymes such as cytochrome P450 and acetylcholinesterase. These enzymes play vital roles in the metabolism of organic compounds and neurotransmitter breakdown, respectively . Additionally, the compound participates in cross-coupling reactions, forming carbon-carbon bonds through Suzuki-Miyaura coupling .
Comparison with Similar Compounds
2-Bromo-4-fluorobenzoic acid: Used in the synthesis of various organic compounds, including pharmaceuticals.
2,6-Difluorobenzoic acid: Utilized in the synthesis of advanced materials and as a degradation product of certain pesticides.
Uniqueness: 2-Bromo-4,6-difluorobenzoic acid stands out due to its dual halogenation (bromine and fluorine) on the benzene ring, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical properties .
Properties
IUPAC Name |
2-bromo-4,6-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYHVDQTGWPNBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456973 | |
Record name | Benzoic acid, 2-bromo-4,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651026-99-2 | |
Record name | Benzoic acid, 2-bromo-4,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,6-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-bromo-4,6-difluorobenzoic acid described in the research?
A1: The research article highlights a novel method for synthesizing this compound from 1,3-difluorobenzene. A key step in this synthesis is a base-mediated halogen migration of a bulkier halogen (bromine or iodine) from the 5-position to the 4-position on a 2,6-difluorophenyltriethylsilane derivative. This migration step allows for the regioselective introduction of bromine at the desired position, leading to the formation of (4-bromo-2,6-difluoro)triethylsilane. This intermediate can then be further reacted to produce this compound. []
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